![molecular formula C25H25N3O3S B327007 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B327007.png)
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a phenoxyethyl group, and a thioxodihydropyrimidine ring
Méthodes De Préparation
The synthesis of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves multiple steps. One common synthetic route includes the condensation of ethyl 3-oxo-2-(2-phenoxyethyl)butanoates with thiourea or guanidine . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mécanisme D'action
The mechanism of action of 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as dihydrofolate reductase. By inhibiting this enzyme, the compound can interfere with the reproduction of certain microorganisms, making it a potential chemotherapeutic agent . The pathways involved include the inhibition of folate metabolism, which is crucial for DNA synthesis and cell division.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include:
Trimethoprim: Another dihydrofolate reductase inhibitor, but with different substituents and polarity.
Piritrexim: Similar in function but with variations in the lipophilic substituents.
6-Methyl-2-thioxo-5-[2-(phenoxy)ethyl]-2,3-dihydro-1H-pyrimidin-4-ones: These compounds share structural similarities and are synthesized using similar methods.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C25H25N3O3S |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
5-[[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H25N3O3S/c1-16-9-10-17(2)22(13-16)31-12-11-28-15-18(19-7-5-6-8-21(19)28)14-20-23(29)26(3)25(32)27(4)24(20)30/h5-10,13-15H,11-12H2,1-4H3 |
Clé InChI |
AJKCEBMYKYMYIH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N(C4=O)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B326924.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B326925.png)
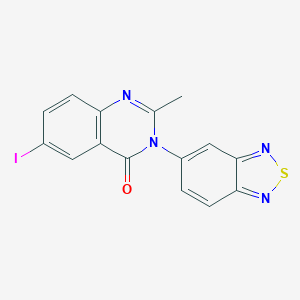
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B326930.png)
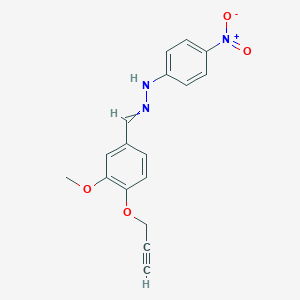
![methyl 3-[5-[[[(E)-[5-(3-methoxycarbonylphenyl)furan-2-yl]methylideneamino]carbamoylhydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B326934.png)
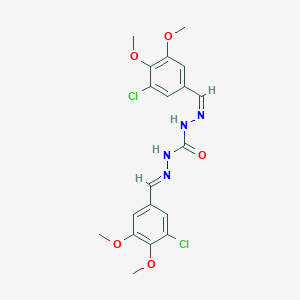
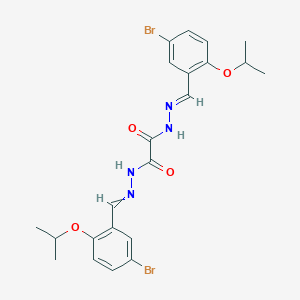
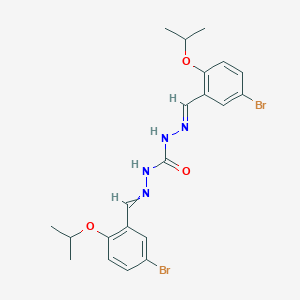
![N'~1~,N'~2~-bis[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]ethanedihydrazide](/img/structure/B326939.png)
![N'',N'''-bis[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]carbonohydrazide](/img/structure/B326940.png)
![1-[(E)-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-3-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B326942.png)
![2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B326943.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B326945.png)
